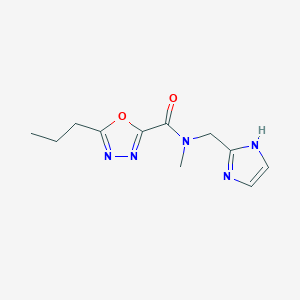
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide, also known as FV-102, is a novel and potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds produced by the body that play a role in pain, mood, and appetite regulation. FV-102 has been shown to have potential therapeutic applications in the treatment of pain, anxiety, and other disorders.
Wirkmechanismus
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids act on cannabinoid receptors in the brain and peripheral tissues, which play a role in pain, mood, and appetite regulation. By increasing endocannabinoid levels, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide produces analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to increase levels of the endocannabinoid anandamide in the brain and peripheral tissues. Anandamide is known to play a role in pain, mood, and appetite regulation. N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has also been shown to reduce inflammation and oxidative stress, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide is its potent and selective inhibition of FAAH. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide is its poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide. One area of interest is its potential application in the treatment of addiction. Endocannabinoids have been shown to play a role in addiction, and N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide may be able to reduce drug-seeking behavior in animal models. Additionally, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, as endocannabinoids have been shown to have neuroprotective effects. Further research is needed to fully understand the potential therapeutic applications of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide.
Synthesemethoden
The synthesis of N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide involves several steps, including the coupling of 4-fluoroaniline with 2-furoic acid, followed by the addition of valinamide and subsequent purification. The final product is a white crystalline solid with a purity of over 99%.
Wissenschaftliche Forschungsanwendungen
N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been extensively studied in preclinical models of pain and anxiety. In animal studies, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to reduce pain and anxiety behaviors without producing the side effects commonly associated with traditional analgesics and anxiolytics. Additionally, N~1~-(4-fluorophenyl)-N~2~-2-furoylvalinamide has been shown to have potential applications in the treatment of addiction and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[1-(4-fluoroanilino)-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O3/c1-10(2)14(19-15(20)13-4-3-9-22-13)16(21)18-12-7-5-11(17)6-8-12/h3-10,14H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVHBAPBLKNPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)F)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-bromophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379642.png)
![1-{1-[2,4-dimethyl-6-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5379663.png)
![N-[2-[1-cyano-2-(2-methoxyphenyl)vinyl]-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B5379668.png)

![N-{[(4-methoxyphenyl)amino]carbonothioyl}-N'-(phenylsulfonyl)benzenecarboximidamide](/img/structure/B5379679.png)

![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5379689.png)
![1-[(4-methyl-1-piperidinyl)sulfonyl]piperazine hydrochloride](/img/structure/B5379713.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5379716.png)
![3-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5379724.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5379735.png)
![7-(2-hydroxyphenyl)-2-(trifluoromethyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5379746.png)